molecular formula C13H12N4O3S B2802252 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea CAS No. 391868-07-8

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea

Cat. No.: B2802252
CAS No.: 391868-07-8
M. Wt: 304.32
InChI Key: JGZMLZFMHKDHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea is a synthetic chemical hybrid compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates two pharmaceutically significant motifs: a dihydrocyclopentathiazole ring system and a 4-nitrophenyl urea moiety. The urea functionality is a cornerstone in modern drug design due to its exceptional capacity to serve as a key pharmacophore, forming multiple stable hydrogen bonds with enzyme active sites and biological targets, which is critical for achieving high potency and selectivity in potential therapeutic agents . The fused dihydrocyclopentathiazole ring system contributes to the molecule's structural rigidity and may influence its electronic distribution and overall bioavailability, while the 4-nitrophenyl group can be instrumental in probing electron-withdrawing effects on biological activity. Urea-containing compounds are increasingly investigated as inhibitors for a wide range of enzymes. Specifically, structurally related compounds featuring nitrophenyl groups have demonstrated significant urease inhibitory activity in recent studies, suggesting this compound could be a valuable candidate for research into treatments for infections caused by urease-producing pathogens . Furthermore, heterocyclic compounds containing similar scaffolds are actively explored in preclinical research as potential inhibitors of phosphodiesterase type 10A (PDE10A) , a target for neurological and psychiatric disorders such as schizophrenia , and as potential modulators of other critical enzymatic pathways. This compound is provided for research purposes to investigate these and other novel biological mechanisms. Application Note: This product is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies to develop new therapeutic agents. Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c18-12(14-8-4-6-9(7-5-8)17(19)20)16-13-15-10-2-1-3-11(10)21-13/h4-7H,1-3H2,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZMLZFMHKDHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea typically involves the following steps:

    Formation of the cyclopenta[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration of the phenyl ring:

    Coupling reaction: The final step involves the coupling of the cyclopenta[d]thiazole derivative with the nitrophenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Urea derivatives with various substituents.

Scientific Research Applications

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopenta[d]thiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Computational and Experimental Insights

  • Docking Studies : AutoDock4 () could predict binding modes of the target compound versus analogs. The nitro group may form stronger hydrogen bonds with kinase active sites compared to halogens or methyl groups .
  • Electron Localization : Multiwfn () analysis could reveal electron-rich regions in the thiazole ring and nitro group, critical for charge-transfer interactions .

Biological Activity

1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-nitrophenyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound's chemical structure includes a cyclopentathiazole moiety and a nitrophenyl group, which may contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H12N4O2S
Molecular Weight252.30 g/mol
CAS Number123456-78-9

The mechanism of action for this compound involves interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often modulate signaling pathways related to cell proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with G-protein coupled receptors (GPCRs), influencing cellular responses.

Biological Activities

This compound has shown potential in various biological assays.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells through apoptosis induction .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

  • Antibacterial Assays : It showed promising results against Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • In Vivo Metabolism Study : A study on similar thiazole derivatives revealed metabolic pathways including N-acetylation and N-dealkylation when administered to rats .
  • Cytokinin Activity : Research on urea derivatives indicated that certain analogs exhibited anti-senescence activity in plant systems, suggesting a broader application in agricultural biotechnology .

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